1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole
Overview
Description
“1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole” is a chemical compound that likely contains a pyrazole core, which is a type of heterocyclic aromatic organic compound . The compound also likely contains a bromine and a fluorine atom substituted on the benzyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other bromo-fluorobenzyl compounds .
Scientific Research Applications
Chemical Synthesis and Functionalization
- Pyrazole derivatives, like 1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole, are significant in the field of chemical synthesis. The sequential functionalization of pyrazole 1-oxides through regioselective metalation and cross-coupling reactions, as described by Paulson et al. (2002), highlights the versatility of these compounds in synthesizing diverse substituted pyrazoles.
Structural Analysis and Crystallography
- Research like that conducted by Abonía et al. (2007) and Yang et al. (2021) focuses on the crystal structure analysis of pyrazole derivatives. These studies provide insights into the molecular configurations and bonding patterns, crucial for understanding the chemical and physical properties of these compounds.
Biological Applications
- The synthesis and evaluation of pyrazole derivatives for biological activities, as illustrated in the work by Raju et al. (2010) and Shingare et al. (2017), demonstrate their potential in developing antimicrobial agents. These studies are crucial in exploring new therapeutic options.
Material Science and Spectroscopy
- The synthesis and spectroscopic analysis of pyrazole derivatives are essential in material science. Research like that of Jiang et al. (2012) investigates the optical properties of these compounds, contributing to the development of materials with specific light absorption and emission characteristics.
Drug Discovery and Molecular Docking
- The role of pyrazole derivatives in drug discovery, particularly in designing inhibitors and therapeutic agents, is evident in studies like that by Karrouchi et al. (2021). Such research utilizes molecular docking techniques to predict the interaction of these compounds with biological targets, aiding in the development of new drugs.
Safety and Hazards
Properties
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-4-methoxypyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN2O/c1-16-11-5-14-15(7-11)6-8-2-9(12)4-10(13)3-8/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHWHFOPXRDYMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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